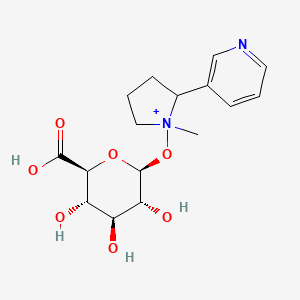

Nicotine-N-beta-glucuronide hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nicotine N-beta-D-Glucuronide is a metabolite of nicotine, formed through the process of glucuronidation. This compound is significant in the study of nicotine metabolism and its effects on the human body. It is often used as a biomarker to measure nicotine exposure and metabolism in various biological studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nicotine N-beta-D-Glucuronide typically involves the glucuronidation of nicotine. This process can be achieved through enzymatic reactions using glucuronosyltransferase enzymes. The reaction conditions often include the presence of uridine diphosphate glucuronic acid as a cofactor, and the reaction is carried out in a buffered aqueous solution at a controlled pH and temperature .

Industrial Production Methods

Industrial production of Nicotine N-beta-D-Glucuronide may involve the use of bioreactors where the enzymatic glucuronidation process is scaled up. The conditions are optimized for maximum yield, including the concentration of nicotine, the enzyme, and the cofactor, as well as the reaction time and temperature .

Analyse Chemischer Reaktionen

Types of Reactions

Nicotine N-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and the release of nicotine and glucuronic acid .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Conjugation: Enzymatic reactions using glucuronosyltransferase and uridine diphosphate glucuronic acid.

Major Products Formed

The major products formed from the hydrolysis of Nicotine N-beta-D-Glucuronide are nicotine and glucuronic acid .

Wissenschaftliche Forschungsanwendungen

Nicotine N-beta-D-Glucuronide is widely used in scientific research, particularly in the fields of toxicology, pharmacology, and medicine. It serves as a biomarker for nicotine exposure and metabolism, helping researchers understand the pharmacokinetics and pharmacodynamics of nicotine. Additionally, it is used in studies investigating the effects of nicotine on cognitive function and its potential role in neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of Nicotine N-beta-D-Glucuronide involves its formation through the glucuronidation of nicotine. This process is catalyzed by glucuronosyltransferase enzymes, which transfer a glucuronic acid moiety to nicotine, making it more water-soluble and easier to excrete from the body. The molecular targets involved include the nicotinic acetylcholine receptors, which are affected by the presence of nicotine and its metabolites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cotinine N-beta-D-Glucuronide

- Trans-3’-Hydroxycotinine O-beta-D-Glucuronide

- Nicotine N-oxide

Uniqueness

Nicotine N-beta-D-Glucuronide is unique in its specific formation pathway and its role as a direct metabolite of nicotine. Unlike other nicotine metabolites, it is formed through a conjugation reaction, making it more water-soluble and facilitating its excretion from the body. This property makes it particularly useful as a biomarker for nicotine exposure .

Eigenschaften

Molekularformel |

C16H23N2O7+ |

|---|---|

Molekulargewicht |

355.36 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H22N2O7/c1-18(7-3-5-10(18)9-4-2-6-17-8-9)25-16-13(21)11(19)12(20)14(24-16)15(22)23/h2,4,6,8,10-14,16,19-21H,3,5,7H2,1H3/p+1/t10?,11-,12-,13+,14-,16-,18?/m0/s1 |

InChI-Schlüssel |

IQBZLXMLDRESRS-WFKWWHKSSA-O |

Isomerische SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Kanonische SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)

![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)

![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)

![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)

![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)